Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester
Description
Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester (C₁₆H₁₃N₃O₅) is a substituted benzoic acid derivative characterized by a 3-nitrobenzoyl amino group at the para position of the benzene ring and an ethyl ester moiety. The nitro group (-NO₂) at the 3-position of the benzoyl moiety imparts electron-withdrawing properties, influencing reactivity and stability .
Properties
IUPAC Name |
ethyl 4-[(3-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)11-6-8-13(9-7-11)17-15(19)12-4-3-5-14(10-12)18(21)22/h3-10H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJIYJLXHWXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351848 | |
| Record name | Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88640-80-6 | |
| Record name | Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 4-Aminobenzoic Acid
Method A (Acid-Catalyzed Esterification):
- Reagents : 4-Aminobenzoic acid, absolute ethanol, sulfuric acid (H₂SO₄).
- Conditions :
- Yield : ~85–90% (analogous to).
Method B (Catalyzed Esterification):
- Catalyst : Polyfluoroalkanesulfonic acid (2–4 mol%).
- Solvent : Toluene or chlorobenzene.
- Conditions :
- Advantage : Reduced side reactions (e.g., sulfonation) compared to H₂SO₄.
Amidation with 3-Nitrobenzoyl Chloride
- Reagents : 4-Aminobenzoic acid ethyl ester, 3-nitrobenzoyl chloride, pyridine (base).
- Conditions :
- Yield : ~75–80% (analogous to).
Optimization Data and Comparative Analysis
| Parameter | Method A (H₂SO₄) | Method B (Fluoro-Sulfonic Acid) | Amidation |
|---|---|---|---|
| Catalyst | H₂SO₄ | CF₃CF₂CF₂SO₃H | Pyridine |
| Temperature | 80°C | 95–108°C | 0°C → reflux |
| Reaction Time | 3–5 hours | 2–4 hours | 3 hours |
| Yield | 85–90% | 88–92% | 75–80% |
| Purity (HPLC) | >95% | >98% | >98% |
Key Findings:
- Method B (catalyzed esterification) offers higher yields and purity by minimizing oxidative side reactions.
- Amidation requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.
Alternative Routes and Modifications
Nitration Post-Functionalization
- Limitation : Direct nitration of the benzamide intermediate risks over-nitration or decomposition.
- Solution : Pre-functionalize the benzoyl group with nitro prior to amidation.
One-Pot Synthesis
- Feasibility : Sequential esterification-amidation in a single reactor is theoretically possible but untested for this compound.
- Challenge : Incompatible solvent systems (polar vs. non-polar).
Structural Validation and Characterization
- Spectroscopy :
- Mass Spec : Molecular ion peak at m/z 298.3 [C₁₆H₁₄N₂O₄]⁺.
Industrial-Scale Considerations
- Catalyst Recovery : Fluorinated sulfonic acids are costly; heterogeneous catalysts (e.g., zeolites) are under investigation.
- Waste Management : Neutralization of H₂SO₄ generates sulfate waste, necessitating treatment.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Hydrolysis: Aqueous sodium hydroxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Reduction: 4-[(3-aminobenzoyl)amino]benzoic acid.
Hydrolysis: 4-[(3-nitrobenzoyl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Ethyl 4-[(6-Methyl-2-Phenyl-4-Pyrimidinyl)Amino]Benzoate (C₂₀H₁₉N₃O₂)
- Structure: Features a pyrimidinyl amino group instead of the nitrobenzoyl group.
- Molecular weight: 333.39 g/mol .
- Applications : Likely used in medicinal chemistry due to pyrimidine's prevalence in drug scaffolds.
Ethyl 4-[(Trifluoroacetyl)Amino]Benzoate (C₁₁H₁₀F₃NO₃)
- Structure : Substituted with a trifluoroacetyl group (-COCF₃).
- Properties : The electron-withdrawing CF₃ group increases electrophilicity, accelerating hydrolysis compared to the nitro analog. Molecular weight: 261.20 g/mol .
- Synthesis: Prepared via acylation of ethyl 4-aminobenzoate with trifluoroacetic anhydride.
Benzoic Acid, 4-[(3,4-Dimethoxybenzoyl)Amino]-3-Hydroxy-, Methyl Ester
- Structure : Contains a 3,4-dimethoxybenzoyl group and a hydroxy substituent.
- Properties: Methoxy groups (-OCH₃) are electron-donating, increasing ester stability against hydrolysis. Isolated from Delphinium brunonianum, suggesting natural bioactivity .
Ethyl 4-[(E)-Benzylideneamino]Benzoate
Physicochemical Properties
Biological Activity
Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester, also known as ethyl 4-[(3-nitrobenzoyl)amino]benzoate, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure:
- Molecular Formula: C16H14N2O5
- Molecular Weight: 314.297 g/mol
- CAS Number: 88640-80-6
Synthesis Methods:
The synthesis of this compound typically involves a multi-step process:
- Nitration of Benzoyl Chloride: Using concentrated nitric and sulfuric acids to introduce a nitro group.
- Amidation: Reaction with an amine to form the corresponding amide.
- Esterification: Final reaction with ethanol in the presence of an acid catalyst to yield the ethyl ester derivative.
Biological Activity
The biological activity of benzoic acid derivatives has been widely studied, particularly for their antimicrobial, anti-inflammatory, and anticancer properties.
1. Antimicrobial Activity:
Research indicates that benzoic acid derivatives can exhibit significant antimicrobial effects. For instance, studies have shown that similar compounds possess activity against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals .
2. Anti-inflammatory Properties:
Benzoic acid derivatives have been evaluated for their ability to modulate inflammatory responses. The presence of the nitro group may enhance these properties by affecting molecular pathways involved in inflammation .
3. Anticancer Potential:
Recent studies have highlighted the potential of benzoic acid derivatives in cancer treatment. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction: The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular enzymes or receptors.
- Protein Degradation Pathways: Studies suggest that benzoic acid derivatives may enhance the activity of proteasome and autophagy-lysosome pathways, which are crucial for protein homeostasis and cellular health .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various benzoic acid derivatives against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as antimicrobial agents.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that benzoic acid derivatives could reduce the production of pro-inflammatory cytokines in human fibroblasts exposed to inflammatory stimuli. This suggests a promising role in managing inflammatory diseases.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Benzoic Acid Derivative A | Antimicrobial | Enzyme inhibition |
| Benzoic Acid Derivative B | Anti-inflammatory | Cytokine modulation |
| This compound | Anticancer | Induction of apoptosis |
Q & A
Q. How can thermal stability and phase transitions be analyzed for this compound?
- Methodological Answer : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to identify melting points or liquid crystalline behavior. For example, related benzoic acid esters exhibit distinct thermal profiles under nitrogen atmospheres, with degradation steps correlating to functional group stability .
Advanced Research Questions
Q. How can discrepancies in NMR data arising from different synthetic routes be resolved?
- Methodological Answer : Conflicting NMR signals may stem from:
- Impurities : Use HPLC or preparative TLC to isolate pure fractions.
- Conformational isomers : Variable-temperature NMR or X-ray crystallography (via SHELX refinement ) can clarify structural ambiguities.
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or polarity impacts.
Q. What computational approaches predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the nitro group and conjugation with the amide linkage.
- Molecular docking : If the compound has biological relevance, simulate interactions with target proteins (e.g., enzymes or receptors).
These methods are validated for nitroaromatic systems in UV absorber studies .
Q. How can reaction conditions be optimized to minimize by-products during acylation?
- Methodological Answer :
- Temperature control : Maintain 0–5°C during acylation to reduce side reactions.
- Stoichiometry : Use a 10% excess of 3-nitrobenzoyl chloride to ensure complete amide formation.
- Workup : Quench unreacted reagents with ice-cold water and extract with ethyl acetate. Monitor progress via TLC (silica gel, hexane/ethyl acetate eluent) .
Q. What strategies address low yields in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent screening : Test mixed-solvent systems (e.g., DCM/hexane or ethanol/water) to induce slow crystallization.
- Seeding : Introduce microcrystals from a saturated solution.
- SHELX refinement : Use single-crystal XRD data processed via SHELXL for high-precision structure determination, as demonstrated for nitro-substituted aromatics .
Data Contradiction Analysis
Q. How to interpret conflicting UV-Vis absorption data across studies?
- Methodological Answer : Variations may arise from:
- Solvent polarity : Compare λₘₐₓ in aprotic (e.g., acetonitrile) vs. protic (e.g., methanol) solvents.
- Concentration effects : Ensure measurements adhere to Beer-Lambert law linear ranges.
- Impurity interference : Cross-validate with HPLC-MS to rule out chromophoric contaminants.
Q. Why do different synthetic routes yield varying melting points?
- Methodological Answer : Polymorphism or residual solvents can alter melting points. Characterize crystals via:
- Powder XRD : Identify crystalline phases.
- DSC : Detect solvent inclusion complexes.
- Elemental analysis : Confirm stoichiometric consistency .
Application-Oriented Questions
Q. What role does the nitro group play in modulating the compound’s electronic properties?
- Methodological Answer : The nitro group’s electron-withdrawing nature enhances conjugation with the amide and ester moieties, red-shifting UV absorption (relevant in UV stabilizers). Validate via:
- Cyclic voltammetry : Measure reduction potentials to assess electron affinity.
- Computational simulations : Map electrostatic potential surfaces .
Q. How can this compound be evaluated for potential biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against serine hydrolases or oxidoreductases, given structural similarity to nitroaromatic inhibitors.
- Cytotoxicity screening : Use MTT assays on cell lines to assess biocompatibility.
- ADMET modeling : Predict pharmacokinetic properties (absorption, metabolism) in silico .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
